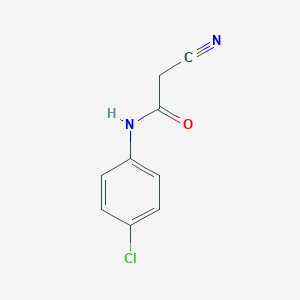

N-(4-Chlorophenyl)-2-cyanoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLVVAHFEBGZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066253 | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-17-7 | |

| Record name | N-(4-Chlorophenyl)-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROCYANOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B6RP9K465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Synthon: An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the identification and thorough understanding of versatile chemical building blocks are paramount to the successful discovery of novel therapeutics. N-(4-Chlorophenyl)-2-cyanoacetamide emerges as a significant synthon, a foundational component in the architecture of a diverse array of heterocyclic compounds with promising pharmacological activities. This technical guide provides an in-depth exploration of the core basic properties, synthesis, characterization, reactivity, and applications of this valuable intermediate, grounded in scientific literature and practical insights.

Core Chemical and Physical Properties

This compound, with the CAS number 17722-17-7, is a crystalline solid at room temperature.[1] A comprehensive understanding of its fundamental properties is the bedrock for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Melting Point | 207-209 °C | [2] |

| Boiling Point | 427.4 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| LogP | 1.53 | [2] |

| Appearance | White to off-white crystalline powder | |

| pKa (estimated) | ~10-12 | [3] |

Note: The pKa is an estimation based on the known pKa of 2-cyanoacetamide (approximately 11), with the electron-withdrawing nature of the 4-chlorophenyl group likely slightly increasing its acidity.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-chloroaniline.[6] This straightforward and economical method provides good yields of the desired product.

Experimental Protocol: Conventional Synthesis

Materials:

-

4-Chloroaniline

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or solvent-free fusion)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 4-chloroaniline (1 molar equivalent) and ethyl cyanoacetate (1.1 to 1.5 molar equivalents).

-

Add a suitable high-boiling point solvent like DMF, or proceed with a solvent-free fusion by gently heating the mixture.

-

Heat the reaction mixture to 100-150°C with continuous stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be partially removed under reduced pressure.

-

Precipitate the crude product by the slow addition of cold deionized water with vigorous stirring.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water to remove any remaining impurities.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will appear as one doublet, and the protons ortho to the amide group will appear as another.

-

Methylene Protons: A singlet in the aliphatic region (δ 3.5-4.0 ppm) corresponding to the two protons of the -CH₂- group.

-

Amide Proton: A broad singlet at a downfield chemical shift (δ 9.0-10.5 ppm) corresponding to the -NH- proton.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom and the carbon attached to the nitrogen atom showing distinct chemical shifts.

-

Methylene Carbon: A signal in the aliphatic region (δ 25-30 ppm).

FTIR Spectroscopy:

-

N-H Stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

The fragmentation pattern of N-aryl cyanoacetamides is well-documented. Key fragmentation pathways include the cleavage of the C-C bond adjacent to the carbonyl group and the nitrogen atom. The molecular ion peak [M]⁺ should be observable, along with characteristic fragment ions corresponding to the loss of the cyanoacetyl group and fragments of the 4-chloroaniline moiety.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound lies in its polyfunctional nature, possessing both nucleophilic and electrophilic centers. The active methylene group, flanked by the electron-withdrawing nitrile and amide groups, is particularly reactive and serves as a key handle for constructing a variety of heterocyclic systems.

Synthesis of Pyridine and Pyridone Derivatives

This compound is a valuable precursor for the synthesis of substituted pyridines and pyridones, which are privileged scaffolds in medicinal chemistry. For instance, in a multi-component reaction, it can react with an aldehyde and malononitrile in the presence of a base to yield highly functionalized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Some of these derivatives have shown potent anticancer activity, with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[7]

Synthesis of Quinoxalinone Derivatives

A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides, including the 4-chloro derivative, with tert-butyl nitrite provides an efficient one-pot synthesis of quinoxalin-2-ones.[8][9] This reaction proceeds through a proposed mechanism involving nitrosation at the active methylene group, tautomerization, and subsequent intramolecular cyclization. Quinoxalinones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antithrombotic, antitumor, and antimicrobial properties.[8]

Versatility in Heterocyclic Synthesis

The reactivity of this compound extends to the synthesis of a wide range of other heterocyclic systems, including pyrimidines, thiazoles, and thiophenes.[6] Its ability to undergo condensation, cyclization, and cycloaddition reactions makes it a cornerstone for combinatorial library synthesis in the quest for new drug candidates. The 4-chlorophenyl moiety often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from the parent compound, 2-cyanoacetamide, and the related N-(4-chlorophenyl)acetamide can provide guidance on potential hazards.

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Can cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for medicinal chemists. The ability to serve as a precursor to a wide array of biologically active heterocyclic compounds, including those with demonstrated anticancer and antimicrobial activities, underscores its importance in the ongoing search for novel therapeutic agents. A thorough understanding of its basic properties and reactivity, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their drug discovery endeavors.

References

- IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.).

- Wang, F., Hu, B.-L., Liu, L., Tu, H.-Y., & Zhang, X.-G. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry, 82(20), 11247–11252.

- One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. (2017). The Journal of Organic Chemistry, 82(20), 11247–11252.

- Cyanoacetamide. (n.d.). PubChem.

- Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (n.d.). ResearchGate.

- Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). (n.d.). ResearchGate.

- Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media.

- This compound (C9H7ClN2O). (n.d.). PubChemLite.

- N-(4-chlorophenyl)acetamide. (n.d.). SpectraBase.

- Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. (n.d.). Semantic Scholar.

- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2023).

- This compound | CAS#:17722-17-7. (n.d.). Chemsrc.

- Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1–105.

- Shows the results, expressed as IC50 (M) values, indicating the concentration of each compound that affords cell growth by 50% as compared to control cells. n.d. = not detectable. (n.d.). ResearchGate.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). Molecules, 27(6), 1865.

- Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. (n.d.). ResearchGate.

- N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.). ResearchGate.

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports, 14(1), 11245.

- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4758.

- N-(4-Chlorophenyl)acetamide. (n.d.). PubChem.

- cyanoacetamide. (n.d.). Organic Syntheses.

- Cyanoacetamide. (n.d.). Wikipedia.

- Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone. (n.d.). IISTE.

- Organic Solvent Solubility Data Book. (2010).

- Acetamide, N-phenyl-. (n.d.). NIST WebBook.

- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- N-[2-(3-chlorophenyl)phenyl]-2-cyanoacetamide. (n.d.). PubChem.

Sources

- 1. chiralen.com [chiralen.com]

- 2. This compound | CAS#:17722-17-7 | Chemsrc [chemsrc.com]

- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides [organic-chemistry.org]

- 9. One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Chlorophenyl)-2-cyanoacetamide CAS 17722-17-7

An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a highly versatile and polyfunctional chemical intermediate. Possessing multiple reactive sites, including an active methylene group, a cyano moiety, and an amide linkage, it serves as a pivotal building block in synthetic organic chemistry.[1] Its true value in the pharmaceutical and life sciences sectors lies not in its intrinsic biological activity, but in its utility as a scaffold for the synthesis of a diverse array of heterocyclic compounds.[2][3] Many of these resulting derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and antineoplastic applications.[4][5][6] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, analytical characterization methods, and its strategic application in drug discovery workflows.

Physicochemical and Structural Characteristics

This compound is a solid organic compound at room temperature.[7] Its structural features—a 4-chlorophenyl ring attached to a cyanoacetamide core—confer specific reactivity and properties that make it a valuable precursor in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 17722-17-7 | |

| Molecular Formula | C₉H₇ClN₂O | [8] |

| Molecular Weight | 194.62 g/mol | |

| Melting Point | 207-209 °C | [9] |

| Appearance | Solid | |

| InChI Key | FLLVVAHFEBGZKD-UHFFFAOYSA-N | [8] |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)Cl | |

| XlogP (Predicted) | 2.6 | [8] |

Synthesis Protocol: Cyanoacetylation of 4-Chloroaniline

The most common and efficient synthesis of this compound involves the N-acylation of 4-chloroaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate.[2][10] The reaction proceeds by nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-chloroaniline and ethyl cyanoacetate.

Materials:

-

4-Chloroaniline

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or toluene, optional)

-

Ethanol (for washing/recrystallization)

-

Deionized Water

-

Round-bottom flask with reflux condenser and heating mantle

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Charging: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (0.1 mol, 12.76 g).

-

Reagent Addition: Add an excess of ethyl cyanoacetate (0.15 mol, 16.97 g, 16.1 mL). Using an excess of the liquid ester can often serve as both reactant and solvent, driving the reaction to completion. Alternatively, a high-boiling solvent can be used.

-

Reaction Heating: Heat the mixture under reflux with vigorous stirring. The reaction temperature should be maintained around 180-200°C.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Product Precipitation: After the reaction is complete, cool the flask to room temperature. The product will begin to crystallize. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of ice-cold ethanol to remove unreacted ethyl cyanoacetate and other soluble impurities.[11]

-

Drying: Dry the collected solid product in a vacuum oven at 60-70°C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Filter and dry as before.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, meaning it contains multiple reactive sites that can be selectively targeted. This versatility is the cornerstone of its utility in constructing complex heterocyclic systems.[1]

Key Reactive Centers:

-

Active Methylene Group (-CH₂-): The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic and easily removed by a base. This generates a potent carbon nucleophile, which is central to many condensation and cyclization reactions.[1]

-

Cyano Group (-C≡N): The nitrile group can participate in cyclization reactions, often acting as an electrophile or being transformed into an amino or carboxamide group.

-

Amide Group (-CONH-): The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic.[1]

This compound is a cornerstone for building rings such as pyridines, thiazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[2][12] For example, it can react with α,β-unsaturated ketones to form substituted pyridines or with α-halocarbonyl compounds in the presence of sulfur to yield thiazole derivatives.[12]

Diagram of Reactive Sites

Caption: Key nucleophilic and electrophilic centers in the molecule.

Role in Drug Discovery and Development

While direct therapeutic applications of this compound are not prominent, its role as a precursor is of high strategic importance. The cyanoacetamide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in various approved drugs and clinical candidates.[4]

-

Scaffold for Bioactive Molecules: Derivatives synthesized from this compound have shown a wide range of biological activities, including:

-

Antimicrobial and Antifungal: By forming the core of novel thienopyridines or thiazoles.[6]

-

Anti-inflammatory and Analgesic: As seen in various acetamide derivatives.[5]

-

Antitumor: Certain nicotinonitrile glycosides derived from this structural class have been evaluated for their effects on cancer cell lines.[6]

-

Insecticidal: Some cyanoacetamide derivatives have been tested for activity against agricultural pests.[13][14]

-

-

Application in CADD: The simple, well-defined structure of this compound makes it an ideal starting point for computer-aided drug design (CADD).[15] Researchers can use this core to design virtual libraries of derivatives, which are then screened in silico against biological targets. Pharmacophore modeling can identify the key features responsible for the activity of known cyanoacetamide-containing drugs, guiding the design of novel, more potent analogues based on this scaffold.[16]

Analytical Characterization

Ensuring the purity and confirming the identity of synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

-

Principle: Reversed-phase HPLC separates the compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[17]

-

Typical HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Gradient elution using Acetonitrile and Water (or a buffer like ammonium acetate).

-

Detection: UV at 254 nm, where the chlorophenyl group provides strong absorbance.[17]

-

Flow Rate: 1.0 mL/min

-

Diluent: Acetonitrile or a mixture of acetonitrile and water.

-

Spectroscopic Methods

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Electron ionization (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.[18] Predicted m/z for [M+H]⁺ is 195.03197.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amide proton (NH), and the methylene protons (CH₂).[19]

-

Infrared (IR) Spectroscopy: Provides functional group information. Key stretches include the N-H bond, the sharp C≡N (nitrile) peak, and the strong C=O (amide) peak.[19][20]

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of the compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles (compliant with EN 166).[22]

-

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).[22]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[22]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[21] If dust is generated, a NIOSH/MSHA approved respirator may be required.[22]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]

References

- Chemsrc (2025). This compound.

- Fisher Scientific (n.d.). Safety Data Sheet - 4'-Cyanoacetanilide.

- PubChemLite (2025). This compound.

- Eureka (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.

- Wikipedia (n.d.). Cyanoacetamide.

- Organic Syntheses (n.d.). Cyanoacetamide.

- SpectraBase (n.d.). N-(4-chlorophenyl)acetamide.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.

- ResearchGate (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.

- ResearchGate (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.

- TSI Journals (n.d.). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.

- ResearchGate (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....

- PubMed (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

- ResearchGate (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)....

- National Institutes of Health (NIH) (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.

- ResearchGate (2020). Synthesis, and synthetic applications of cyanoacetamides.

- Unknown Source (n.d.). NMR Spectroscopy Questions.

- SpectraBase (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum.

- Semantic Scholar (n.d.). Synthesis and synthetic applications of cyanoacetamides.

- TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- National Institutes of Health (NIH) (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- National Institutes of Health (NIH) (n.d.). COMPUTER-AIDED DRUG DISCOVERY AND DEVELOPMENT (CADDD): in silico-chemico-biological approach.

- National Institutes of Health (NIH) (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- National Institutes of Health (NIH) (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.

- ResearchGate (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.

- Google Patents (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Federal Register (1980). Proposed Rules.

- Wikimedia Commons (1980). Federal Register 1980-07-02: Vol 45 Iss 129.

- ResearchGate (2025). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chiralen.com [chiralen.com]

- 8. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. This compound | CAS#:17722-17-7 | Chemsrc [chemsrc.com]

- 10. Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka | Patsnap [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. COMPUTER-AIDED DRUG DISCOVERY AND DEVELOPMENT (CADDD): in silico-chemico-biological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of N-(4-Chlorophenyl)-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-2-cyanoacetamide is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a chlorophenyl ring, an amide linkage, and a reactive cyano-methylene group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound, with a focus on its role as a key building block in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . The molecule consists of a central acetamide core where the amide nitrogen is substituted with a 4-chlorophenyl group, and the alpha-carbon is attached to a cyano group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17722-17-7 | |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Melting Point | 207-209 °C | [1] |

| Appearance | Solid | |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)Cl |

While a specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) suggests a largely planar conformation for the chlorophenyl and amide groups, with the cyanoacetamide side chain exhibiting rotational flexibility. The presence of the electronegative chlorine atom and the polar cyano and amide groups influences the molecule's electronic distribution and potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-chloroaniline with a cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[2] This reaction is a straightforward and efficient method for forming the amide bond.

Experimental Protocol: Synthesis via Amidation of Ethyl Cyanoacetate[3]

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Chloroaniline

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or DMF)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-chloroaniline in a suitable high-boiling point solvent.

-

Add an equimolar amount of ethyl cyanoacetate to the solution.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the product from a suitable solvent, such as ethanol.

-

Dry the purified crystals in a vacuum oven to obtain this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, typically as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. A singlet corresponding to the methylene (CH₂) protons adjacent to the cyano and carbonyl groups would likely appear in the range of δ 3.5-4.5 ppm. The amide proton (NH) would present as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would display signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the amide would resonate downfield (δ 160-170 ppm). The aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The cyano carbon would be observed around δ 115-120 ppm, and the methylene carbon would be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A strong absorption band for the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3200-3400 cm⁻¹. The C≡N stretching of the cyano group would be visible as a medium-intensity peak around 2250 cm⁻¹. Additionally, characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-Cl stretching, would be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve cleavage of the amide bond and the loss of the cyanoacetyl group. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 195.03197) and [M+Na]⁺ (m/z 217.01391).[3]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block for the synthesis of various heterocyclic compounds.[4] The reactive methylene group, activated by the adjacent cyano and carbonyl functionalities, readily participates in condensation reactions with a variety of electrophiles.

Precursor to Biologically Active Molecules

Numerous studies have demonstrated that heterocyclic compounds derived from N-aryl-2-cyanoacetamides exhibit a wide range of biological activities. While direct biological data on this compound is limited, its derivatives have shown promise in several therapeutic areas:

-

Anticancer Activity: Derivatives of cyanoacetamide have been investigated for their potential as anticancer agents. For instance, novel N-hetaryl-2-cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[5]

-

Anticonvulsant Activity: The N-phenylacetamide scaffold is present in several compounds with anticonvulsant properties. Research into new derivatives continues to explore this potential therapeutic application.

-

Antimicrobial and Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have been tested for their activity against agricultural pests, indicating potential applications in crop protection.[6]

The synthesis of these diverse heterocyclic systems often involves multi-component reactions where this compound serves as a key nucleophilic component.

Conclusion

This compound is a valuable and readily accessible synthetic intermediate. Its straightforward synthesis and the reactivity of its cyano-activated methylene group make it an important tool for the construction of complex heterocyclic molecules. While the direct biological profile of this compound is not extensively documented, the proven pharmacological activities of its derivatives in areas such as oncology and neurology underscore the importance of this compound as a scaffold in modern drug discovery programs. Further investigation into the direct biological effects of the title compound and the continued exploration of its synthetic utility are warranted to fully realize its potential in the development of new therapeutic agents.

References

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- PubChem. This compound. [Link]

- Chemsrc. This compound. [Link]

- NIST. Acetamide, N-(4-chlorophenyl)-. [Link]

- TSI Journals. N-(4-Acetylphenyl)-2-cyanoacetamide as building block in het. [Link]

- Organic Syntheses. cyanoacetamide. [Link]

- ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

- ResearchGate.

- SpectraBase. N-(4-chlorophenyl)acetamide. [Link]

- National Institutes of Health.

- ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

- PubMed. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. [Link]

- TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

- Organic Syntheses. malononitrile. [Link]

- YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

- ResearchGate. (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]

- SpectraBase. N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. [Link]

- SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

- MDPI. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. [Link]

- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- ResearchGate. Comparison between experimental infrared spectrum of acetamide and... [Link]

Sources

An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide (C₉H₇ClN₂O)

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide, a member of the versatile cyanoacetamide family, stands as a pivotal intermediate in synthetic organic and medicinal chemistry. Its polyfunctional nature, characterized by reactive cyano, carbonyl, and active methylene groups, renders it an exceptionally valuable building block for the construction of complex heterocyclic systems.[1][2] Cyanoacetamide derivatives have consistently drawn the attention of biochemists and drug development professionals due to their association with a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis methodologies, characteristic reactivity, analytical characterization, and its significant applications in the pursuit of novel therapeutic agents. The content herein is curated to equip researchers and developers with the foundational knowledge and practical insights required to effectively harness this compound in their scientific endeavors.

Core Physicochemical Profile

This compound is a stable, solid organic compound under standard conditions. Its fundamental properties are crucial for its handling, reaction design, and analytical identification.

| Property | Value | Source |

| Chemical Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | [3] |

| CAS Number | 17722-17-7 | [4] |

| Melting Point | 207-209 °C | [4] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)Cl | |

| InChIKey | FLLVVAHFEBGZKD-UHFFFAOYSA-N | [5] |

Storage and Stability: For long-term viability, the compound should be stored in a dark, dry place at room temperature in a tightly sealed container.[6] It is stable under recommended storage conditions.

Chemical Structure

The structure comprises a central acetamide linkage between a 4-chlorophenyl ring and a cyano-functionalized methyl group.

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

The synthesis of N-aryl cyanoacetamides is a well-established and efficient process in organic chemistry, pivotal for accessing a vast library of derivatives.

Primary Synthetic Pathway: Amine Condensation

The most versatile and economical method for preparing this compound involves the direct condensation of 4-chloroaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.[1][7] This reaction is generally performed under thermal conditions, often without a solvent (fusion method), or by refluxing in a suitable high-boiling solvent.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Fusion Method

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a distillation takeoff, combine 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.2-1.5 eq). An excess of the ester is used to drive the reaction to completion.

-

Heating: Heat the reaction mixture in an oil bath to approximately 150 °C. The mixture will become a homogenous melt.

-

Reaction Monitoring: Maintain the temperature and observe the distillation of ethanol, the reaction byproduct. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The reaction time is typically several hours.

-

Isolation: Allow the flask to cool to room temperature. The product will often solidify into a crystalline mass.

-

Purification: Triturate the solid residue with a suitable solvent like cold ethanol or diethyl ether to remove unreacted ethyl cyanoacetate and other impurities. Filter the solid product.

-

Recrystallization: For higher purity, recrystallize the crude product from a hot solvent, such as ethanol. This process yields the final product as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected yield is typically high for this transformation.

Core Chemical Reactivity

The synthetic utility of this compound stems from its status as a polyfunctional compound, possessing both electrophilic and nucleophilic sites.[1] This dual reactivity makes it an ideal precursor for a wide array of heterocyclic structures.

-

Nucleophilic Centers: The primary nucleophilic sites are the active methylene group (α-carbon to both the cyano and carbonyl groups) and, to a lesser extent, the amide nitrogen. The hydrogens on the active methylene are acidic and can be readily deprotonated by a base to form a carbanion, which is a potent nucleophile for condensation and substitution reactions.[1][8]

-

Electrophilic Centers: The principal electrophilic sites are the carbonyl carbon and the nitrile carbon. These sites are susceptible to attack by various nucleophiles, forming the basis for cyclization reactions.[1]

Caption: Key reactive sites on the this compound molecule.

This reactivity profile allows it to be used in foundational organic reactions like the Knoevenagel condensation to form α,β-unsaturated systems and the Gewald reaction for synthesizing substituted thiophenes.[8] It is also a key reactant in building more complex heterocycles like pyridines, pyrimidines, and thiazoles.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Observations |

| FTIR (cm⁻¹) | ~3300 (N-H stretch, amide); ~2260 (C≡N stretch, nitrile); ~1670 (C=O stretch, amide I); ~1540 (N-H bend, amide II); ~1100-1000 (C-Cl stretch); Aromatic C-H and C=C bands. |

| ¹H NMR (ppm) | Singlet for the active methylene protons (-CH₂-); Multiplets in the aromatic region (7-8 ppm) for the 4-chlorophenyl group, typically showing an AA'BB' pattern; Broad singlet for the amide proton (-NH-). |

| ¹³C NMR (ppm) | Signal for the carbonyl carbon (~160-170 ppm); Signal for the nitrile carbon (~115-120 ppm); Signal for the active methylene carbon (~25-30 ppm); Four distinct signals in the aromatic region for the substituted phenyl ring. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 194/196 (due to ³⁵Cl/³⁷Cl isotopes). Common fragmentation includes cleavage of the C-C bond next to the carbonyl, leading to characteristic daughter ions.[9] |

| HPLC/UPLC | A sharp, single peak under appropriate reversed-phase conditions, used to determine purity against reference standards.[10] |

Protocol: Purity Assessment by HPLC

This protocol is adapted from methods used for analyzing related pharmaceutical compounds.[10]

-

System: An HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophores absorb, typically around 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.[10]

-

Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard to determine identity and purity.

Applications in Drug Discovery and Development

The cyanoacetamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[8][11] Consequently, this compound is not typically an active pharmaceutical ingredient itself, but rather a crucial starting material for the synthesis of biologically active molecules.

Caption: Pathway from a simple intermediate to diverse potential drug candidates.

Derivatives synthesized from this precursor have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamides have been investigated for their potential to treat various cancers.[12][13]

-

Antimicrobial and Antiviral Activity: The scaffold is present in various agents designed to combat bacterial, fungal, and viral infections.[11][13][14]

-

Anticonvulsant Properties: Certain complex chromene derivatives synthesized using a cyanoacetamide moiety have shown promising anticonvulsant effects.[12]

-

Anti-inflammatory Effects: Acetamide derivatives are explored as potential COX-II inhibitors for treating inflammation.[11]

-

Agrochemicals: The biological activity of these compounds also extends to agricultural applications, with some derivatives showing pesticidal properties.[15]

The role of this compound is to provide a reliable and cost-effective entry point into these diverse and valuable chemical spaces.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Profile: Based on data for cyanoacetamide and related compounds, it should be treated as a hazardous substance.

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[16]

-

Irritation: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[17]

-

Allergenicity: May cause an allergic skin reaction.[18]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[18]

-

Skin Contact: Immediately wash with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]

-

Ingestion: Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (C₉H₇ClN₂O) is a cornerstone synthetic intermediate whose value is defined by its structural simplicity, accessibility, and high degree of chemical reactivity. Its well-characterized physicochemical properties and straightforward synthesis make it a reliable starting material for complex molecular construction. For researchers in medicinal chemistry and drug development, it represents a gateway to a vast landscape of heterocyclic scaffolds known to possess significant and diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for unlocking its full potential in the creation of novel and impactful chemical entities.

References

- Chemsrc. (n.d.). This compound.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc.

- El-Mekabaty, A., et al. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.

- Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- PubChemLite. (n.d.). This compound (C9H7ClN2O).

- National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem Compound Database.

- Kumar, S., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed.

- Organic Syntheses. (n.d.). Cyanoacetamide.

- Madhavi, K., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- El-Sabagh, A. S., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate.

- Zlatar, M., et al. (2007). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook.

- Hafez, H. N., & El-Gazzar, A. R. B. A. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed.

- SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide.

- National Center for Biotechnology Information. (n.d.). CID 13344. PubChem Compound Database.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyano-N-(4-chlorophenyl)-acetamide 95% | CAS: 17722-17-7 | AChemBlock [achemblock.com]

- 4. This compound | CAS#:17722-17-7 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. chiralen.com [chiralen.com]

- 7. researchgate.net [researchgate.net]

- 8. mrj.org.ly [mrj.org.ly]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. archivepp.com [archivepp.com]

- 12. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

- 16. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

- 18. chemicalbook.com [chemicalbook.com]

The Structural Elucidation of N-(4-Chlorophenyl)-2-cyanoacetamide: A Spectroscopic Guide

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a versatile intermediate in organic synthesis, finding application in the preparation of various heterocyclic compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and materials science. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a foundational reference for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with analogous structures to provide a robust interpretation of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This approach not only offers valuable insights into the molecule's characteristics but also serves as a practical illustration of spectroscopic prediction techniques.

Introduction: The Chemical Significance of this compound

This compound belongs to the class of cyanoacetamide derivatives, which are recognized for their utility as building blocks in heterocyclic synthesis.[1] The presence of a reactive methylene group, a cyano group, and an amide functionality within the same molecule allows for a diverse range of chemical transformations. The 4-chlorophenyl substituent further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are critical first steps in any synthetic workflow involving this compound. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's atomic arrangement and bonding.

This guide will systematically explore the predicted spectral data for this compound, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Synthesis Overview

The structural formula of this compound is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol .[2]

Caption: Molecular structure of this compound.

A common synthetic route to N-aryl cyanoacetamides involves the condensation of an aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[3]

Caption: General synthetic scheme for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, amide, and methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | ~10.5 | Singlet (broad) | 1H |

| Aromatic (H-2, H-6) | ~7.6 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.4 | Doublet | 2H |

| Methylene (CH₂) | ~3.9 | Singlet | 2H |

Interpretation and Rationale:

-

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the chlorophenyl ring will appear as two distinct doublets. The protons ortho to the amide group (H-2, H-6) are expected to be slightly more deshielded and appear at a higher chemical shift (~7.6 ppm) compared to the protons meta to the amide group (H-3, H-5) (~7.4 ppm). The splitting pattern arises from coupling with their adjacent protons.

-

Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are adjacent to two electron-withdrawing groups (the cyano and carbonyl groups). This will cause a significant downfield shift, predicted to be around 3.9 ppm. As there are no adjacent protons, this signal will appear as a singlet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic (C-1) | ~138 |

| Aromatic (C-4) | ~129 |

| Aromatic (C-3, C-5) | ~129 |

| Aromatic (C-2, C-6) | ~121 |

| Cyano (C≡N) | ~116 |

| Methylene (CH₂) | ~25 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The carbon bearing the chlorine atom (C-4) will also be shifted downfield. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

-

Cyano Carbon (C≡N): The carbon of the cyano group will appear in the characteristic region for nitriles, around 116 ppm.

-

Methylene Carbon (CH₂): The methylene carbon, being an sp³ hybridized carbon, will appear at the highest field (most shielded), predicted to be around 25 ppm.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium-Strong |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch (Amide) | 1400 - 1200 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

Interpretation and Rationale:

-

N-H and C-H Stretching: The N-H stretch of the amide will appear as a medium intensity band in the region of 3300-3100 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

-

Cyano and Carbonyl Stretching: The sharp, medium-to-strong absorption of the cyano group is a key diagnostic peak and is expected around 2250 cm⁻¹. The very strong carbonyl stretch of the amide (Amide I band) will dominate the spectrum in the region of 1680-1650 cm⁻¹.

-

Amide II Band and Aromatic C=C Stretching: The N-H bending vibration (Amide II band) will appear around 1600 cm⁻¹. The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The C-N stretching of the amide and the C-Cl stretching vibrations will be found in the fingerprint region of the spectrum, providing further confirmation of the structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) would be observed at m/z 194, with a characteristic M+2 peak at m/z 196 of approximately one-third the intensity, due to the presence of the chlorine-37 isotope.

-

Major Fragments:

-

Loss of the cyanomethyl radical (•CH₂CN) would result in a fragment at m/z 154/156.

-

Cleavage of the amide bond could lead to the formation of the 4-chlorophenyl radical cation at m/z 111/113.

-

The cyanomethyl cation could be observed at m/z 40.

-

Experimental Protocols: A Self-Validating System

While experimental data is not presented, the following outlines the standard, self-validating protocols for acquiring the spectral data discussed.

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

7.2. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

7.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a technique like electrospray ionization (ESI). For EI, the sample is vaporized in the ion source.

-

Ionization: Ionize the sample using electron impact (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound. Through a detailed analysis of expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, a clear and coherent picture of the molecule's structure and spectroscopic fingerprint emerges. The provided interpretations and rationales, grounded in fundamental spectroscopic principles, offer a valuable resource for researchers working with this compound and in the broader field of organic spectral analysis. The outlined experimental protocols further serve as a practical guide for obtaining high-quality data. While predicted data is a powerful tool, it is ultimately the combination of robust prediction and careful experimental verification that leads to unambiguous structural elucidation.

References

- ChemSrc. This compound | CAS#:17722-17-7.

- PubChem. Cyanoacetamide. National Center for Biotechnology Information.

- NIST Chemistry WebBook. Acetamide, N-(4-chlorophenyl)-. National Institute of Standards and Technology.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides.

- TSI Journals. N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.

- NIH National Library of Medicine. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.

- ResearchGate. Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl).

- SpectraBase. N-(4-chlorophenyl)acetamide.

- Chemsrc. This compound | CAS#:17722-17-7.

- PubChemLite. This compound (C9H7ClN2O).

- AIR Unimi. NMR SPECTRA OF CHAPTER 1.

- TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

Sources

N-(4-Chlorophenyl)-2-cyanoacetamide 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of N-(4-Chlorophenyl)-2-cyanoacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for data acquisition, and provides a systematic approach to spectral interpretation. By explaining the causality behind spectral features—including chemical shifts, spin-spin coupling, and signal multiplicities—this guide serves as an authoritative resource for the structural characterization of this important chemical intermediate. All protocols and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction

The Significance of this compound

This compound, with the chemical formula C₉H₇ClN₂O, is a versatile organic compound. Cyanoacetamide derivatives are recognized as highly reactive intermediates, crucial in the synthesis of a wide array of heterocyclic compounds. The presence of an active methylene group and reactive cyano and carbonyl functionalities makes these molecules valuable building blocks in medicinal and synthetic chemistry. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the definitive analytical technique for this purpose.

The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound. It operates by probing the magnetic properties of hydrogen nuclei (protons). The resulting spectrum reveals not only the number of different types of protons in a molecule but also their chemical environment, their relative numbers, and how they are connected to neighboring atoms. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of each proton, confirming the integrity of the aromatic ring, the amide linkage, and the cyano-activated methylene group.

Theoretical ¹H NMR Spectral Prediction

A thorough understanding of the molecular structure is the foundation for predicting its ¹H NMR spectrum. The key to this prediction lies in identifying the chemically non-equivalent proton environments within the molecule.

Molecular Structure and Proton Environments

This compound possesses three distinct proton environments, as illustrated below.

Caption: Labeled proton environments in this compound.

-

Ha & Hb (Aromatic Protons): The 1,4-disubstituted phenyl ring creates a plane of symmetry. This makes the two protons ortho to the chlorine atom (Hb) chemically equivalent to each other, and the two protons ortho to the amide group (Ha) also chemically equivalent. This gives rise to a classic AA'BB' spin system, which often simplifies to two distinct signals.

-

Hc (Amide Proton): The single proton attached to the nitrogen atom.

-

Hd (Methylene Protons): The two protons on the carbon atom situated between the carbonyl and cyano groups.

Analysis of Expected Chemical Shifts (δ)

The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm value (downfield).[1]

-

The Aromatic Region (Ha, Hb): Protons on a benzene ring typically resonate between 7.0 and 9.0 ppm.[2] In a 1,4-disubstituted ring, the electronic effects of the substituents determine the precise shifts. The chlorine atom is an electron-withdrawing but ortho, para-directing group, while the -NHC(=O)- group is also electron-withdrawing. The protons (Ha) adjacent to the nitrogen will likely be the most downfield due to the deshielding effect of the amide group. The protons (Hb) adjacent to the chlorine atom will be at a slightly lower chemical shift. We predict these signals to appear in the range of 7.2-7.8 ppm .[3][4]

-

The Amide Proton (Hc): The chemical shift of an amide proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[5][6] In a common NMR solvent like DMSO-d₆, which is a hydrogen bond acceptor, the amide proton signal is typically sharp and found downfield. In less polar solvents like CDCl₃, it may be broader. A typical range for amide protons is 8.0-10.5 ppm .[5]

-

The Active Methylene Protons (Hd): The methylene protons are flanked by two strong electron-withdrawing groups: the carbonyl (C=O) and the cyano (-C≡N). This dual deshielding effect will shift the signal significantly downfield compared to a simple alkane proton.[2][7] This signal is expected to appear as a sharp singlet in the range of 3.7-4.2 ppm .

Predicted Spin-Spin Coupling and Multiplicities

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, causing their signals to split. The "n+1 rule" is often used to predict the multiplicity of a signal, where 'n' is the number of adjacent, non-equivalent protons.

-

Aromatic Protons (Ha, Hb): The Ha protons are adjacent to the Hb protons. Therefore, the signal for Ha will be split by Hb into a doublet (n=1, so 1+1=2). Reciprocally, the signal for Hb will be split by Ha into a doublet. This coupling is known as ortho-coupling, and the expected coupling constant (³J) is typically between 7 and 10 Hz .[8][9]

-

Amide Proton (Hc): This proton has no adjacent protons and is expected to be a singlet . It may appear broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.

-

Methylene Protons (Hd): These protons are on a carbon with no adjacent proton-bearing carbons. Therefore, they will not be split and will appear as a singlet .

Summary of Predicted Spectral Data

| Signal Label | Integration (Relative # of H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hc | 1H | 8.0 - 10.5 | Singlet (s), possibly broad | N/A | Amide N-H |

| Ha | 2H | 7.4 - 7.8 | Doublet (d) | 7 - 10 | Aromatic C-H ortho to NH |

| Hb | 2H | 7.2 - 7.5 | Doublet (d) | 7 - 10 | Aromatic C-H ortho to Cl |

| Hd | 2H | 3.7 - 4.2 | Singlet (s) | N/A | Methylene CH₂ |

Experimental Protocol for Data Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation and proper instrument setup. This protocol describes a self-validating system for reliable data acquisition.

Materials and Reagents

-

This compound (solid)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 99.8%+ deuteration)[10]

-